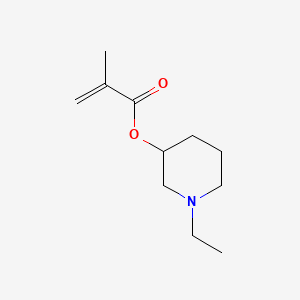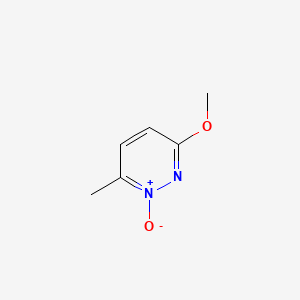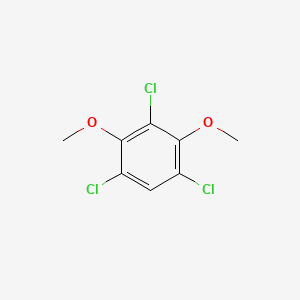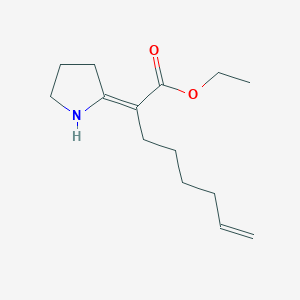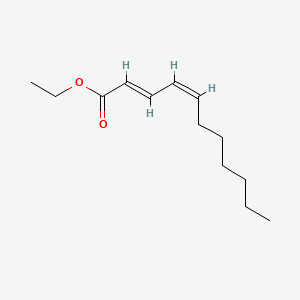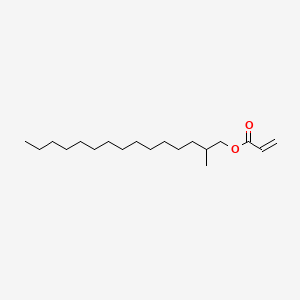
Isooctyl undecyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isooctyl undecyl phthalate is a phthalate ester, commonly used as a plasticizer. Phthalate esters are a group of chemicals used to make plastics more flexible and harder to break. This compound is particularly valued for its ability to enhance the flexibility and durability of polyvinyl chloride (PVC) products. It is a colorless, odorless liquid that is soluble in organic solvents but not in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isooctyl undecyl phthalate is synthesized through the esterification of phthalic anhydride with isooctyl alcohol and undecyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid or para-toluenesulfonic acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Phthalic Anhydride+Isooctyl Alcohol+Undecyl Alcohol→Isooctyl Undecyl Phthalate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized to maximize yield and minimize by-products. The reaction mixture is typically heated to around 150-200°C, and the water formed during the reaction is removed by distillation.
Analyse Des Réactions Chimiques
Types of Reactions: Isooctyl undecyl phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form phthalic acid and the corresponding alcohols.
Oxidation: this compound can be oxidized to form phthalic acid derivatives.
Substitution: The ester groups in this compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Phthalic acid, isooctyl alcohol, and undecyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
Applications De Recherche Scientifique
Isooctyl undecyl phthalate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible PVC products, which are used in a variety of applications including cables, flooring, and medical devices.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential impacts on human health, including its effects on reproductive and developmental processes.
Industry: Widely used in the manufacture of consumer products such as toys, food packaging, and personal care products.
Mécanisme D'action
Isooctyl undecyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing the flexibility of the material. On a molecular level, it can disrupt endocrine function by mimicking or interfering with the action of natural hormones. This disruption occurs through binding to hormone receptors or altering the synthesis, transport, and metabolism of hormones.
Comparaison Avec Des Composés Similaires
Diisooctyl Phthalate: Used as a plasticizer with similar properties but different alcohol components.
Diethylhexyl Phthalate: Another common plasticizer with a slightly different molecular structure.
Dibutyl Phthalate: Used in a variety of applications but with shorter alkyl chains, resulting in different physical properties.
Isooctyl undecyl phthalate stands out due to its specific molecular structure, which imparts unique properties to the materials it is used in.
Propriétés
Numéro CAS |
96507-84-5 |
|---|---|
Formule moléculaire |
C27H44O4 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
2-O-(6-methylheptyl) 1-O-undecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C27H44O4/c1-4-5-6-7-8-9-10-11-16-21-30-26(28)24-19-14-15-20-25(24)27(29)31-22-17-12-13-18-23(2)3/h14-15,19-20,23H,4-13,16-18,21-22H2,1-3H3 |
Clé InChI |
ASYJIYUQBUFLPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


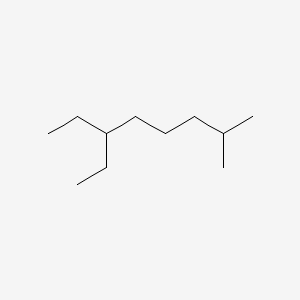

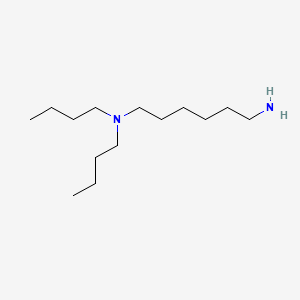
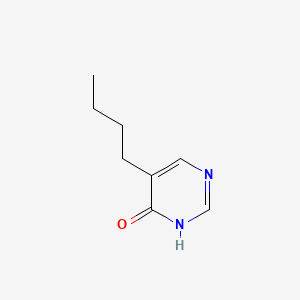
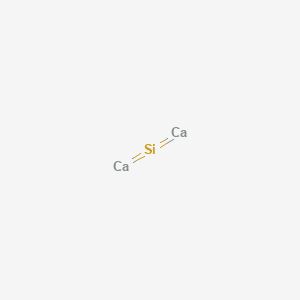


![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)
